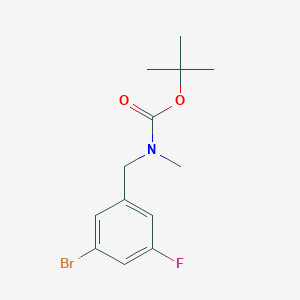

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate

Descripción general

Descripción

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate is a chemical compound with the molecular formula C13H17BrFNO2 and a molecular weight of 318.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a benzyl(methyl)carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate can be achieved through several methods. One common approach involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst .

Análisis De Reacciones Químicas

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and TBAI. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows for the introduction of different functional groups, which is crucial for creating complex molecules in organic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced by nucleophiles under specific conditions. |

| Cross-Coupling Reactions | Participates in palladium-catalyzed reactions like Suzuki-Miyaura coupling. |

| Oxidation/Reduction | Can undergo oxidation and reduction, although less frequently reported. |

Medicinal Chemistry

In medicinal chemistry, this compound is notable for its potential as a precursor to biologically active molecules. It has been investigated for its role in developing new drugs targeting specific receptors, such as G protein-coupled receptors (GPCRs). For instance, studies have shown that derivatives of this compound exhibit varying affinities for dopamine receptors, suggesting its utility in designing therapeutics for neurological disorders .

Case Study: GPCR Affinity Testing

A study explored the binding affinity of derivatives of this compound at D2 and D3 dopamine receptors. The results indicated that modifications to the substituents significantly affected receptor affinity, which is critical for drug design .

Biological Studies

The compound also finds applications in biological research, particularly in studying cellular mechanisms and biological pathways. Its ability to act as a protecting group for amines makes it useful in peptide synthesis, allowing researchers to manipulate amino acid sequences without compromising their reactivity.

Table 2: Applications in Biological Research

| Application Area | Description |

|---|---|

| Peptide Synthesis | Protects amines during synthesis processes. |

| Mechanistic Studies | Used to investigate biological pathways involving amine interactions. |

| Drug Development | Serves as a scaffold for developing new therapeutic agents. |

Mecanismo De Acción

The mechanism of action of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This makes it useful in peptide synthesis and other applications where amine protection is required .

Comparación Con Compuestos Similares

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate can be compared with other similar compounds, such as:

Tert-butyl 3-bromo-5-chloro-2-fluorophenylcarbamate: Similar in structure but with a chlorine atom instead of a fluorine atom.

Tert-butyl carbamate: Lacks the bromine and fluorine atoms, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Actividad Biológica

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate is an organic compound with notable potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrFNO₂

- Molecular Weight : Approximately 290.13 g/mol

- Functional Groups : Contains a tert-butyl group, bromine, and fluorine substituents on a benzene ring.

The presence of halogen atoms (bromine and fluorine) in the structure can significantly influence the compound's reactivity and biological interactions, making it a subject of interest for drug development.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : tert-butyl 3-bromobenzylcarbamate and methyl iodide.

- Reaction Conditions : The reaction is usually conducted in a solvent like dimethylformamide (DMF) with sodium hydride as a base.

- Yield : Reports indicate yields of up to 100% under optimized conditions .

Case Studies

- In Vitro Studies : A study investigating structurally similar compounds found that they inhibited cellular proliferation in human tumor cell lines (e.g., HeLa, HCT116). The IC50 values ranged from sub-micromolar to low micromolar concentrations, indicating potent biological activity .

- Preclinical Trials : Compounds similar to this compound have progressed to preclinical animal studies, demonstrating significant efficacy in tumor growth reduction in xenograft models .

Comparative Analysis with Related Compounds

The following table summarizes relevant compounds that exhibit similar structural features and their biological activities:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| tert-Butyl (4-bromo-3-fluorobenzyl)carbamate | 1704065 | C₁₁H₁₃BrFNO₂ | Intermediate for drug synthesis |

| tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate | 1823510-92-4 | C₁₁H₁₂BrF₂NO₂ | Contains two fluorine atoms |

| tert-Butyl (3-bromo-5-fluorophenyl)carbamate | 1870366-60-1 | C₁₁H₁₂BrFNO₂ | Different substitution pattern |

Propiedades

IUPAC Name |

tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-5-10(14)7-11(15)6-9/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNNFHVZHKJSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.